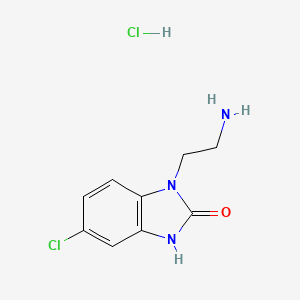

4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photophysical Properties and Molecular Interactions

A study on 1,8-naphthalimide-based compounds, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid (LH), reveals their ability to form nanoaggregates in aqueous-DMF solutions, exhibiting aggregation-enhanced emission. This phenomenon is attributed to π-π stacking and intermolecular and intramolecular interactions, as explored through density functional theory calculations. The compounds’ emission intensity and solid-state arrangements indicate their potential in photophysical studies and material science applications (Srivastava, Singh, & Mishra, 2016).

Antimicrobial Activities

The synthesis and evaluation of novel 4-anilinoquinazoline derivatives from benzoic acid have demonstrated significant antimicrobial activities against various Gram-positive and Gram-negative bacteria. These compounds, particularly 4c, exhibit high activity against E. coli, underscoring their potential in developing new antibacterial agents. The in silico molecular docking simulation further suggests these derivatives' capability as DNA gyrase inhibitors, highlighting their therapeutic research relevance (Rezvan Rezaee Nasab et al., 2017).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinazoline, such as 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1), demonstrates their efficacy as corrosion inhibitors for mild steel in HCl solution. The compounds, particularly QN1, achieved an inhibition efficiency of up to 97.7%, acting as mixed-type inhibitors. This finding is significant for material science, particularly in corrosion protection strategies (Rbaa et al., 2020).

Molecular Probes for Nanoparticles

A study on 4-substituted 1,8-naphthalimides identified 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid as a sensitive molecular probe for ZnO nanoparticles, displaying unusual fluorescence features. This research offers insights into the development of novel molecular probes for nanomaterials, contributing to advancements in nanotechnology and materials science (Bekere et al., 2013).

作用機序

Target of Action

The primary targets of the compound “4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid” are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and carbonic anhydrase II is an enzyme involved in maintaining acid-base balance in the body .

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . As a positive allosteric modulator, it enhances the effect of GABA at the GABAA receptor, resulting in increased inhibitory effects on neuronal activity. As an inhibitor of carbonic anhydrase II, it reduces the activity of this enzyme, potentially affecting various physiological processes .

Biochemical Pathways

The compound’s action on the GABAA receptor and carbonic anhydrase II affects multiple biochemical pathways. By modulating the GABAA receptor, it influences the GABAergic signaling pathway, which plays a crucial role in inhibitory neurotransmission in the brain. The inhibition of carbonic anhydrase II can impact various processes, including fluid secretion and resorption, pH homeostasis, and bone resorption .

Result of Action

The compound has been evaluated for its anticonvulsant activity in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . The results suggest that it may have potential therapeutic effects in the treatment of conditions related to abnormal neuronal excitability, such as epilepsy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNKSRHKWYDWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

![3,4,9-trimethyl-7-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2496782.png)

![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2496787.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)